N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C₁₂H₁₇N₃O₄S. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis. This compound is known for its unique structure, which includes a cyclopentyl ring, an aminomethyl group, and a nitrobenzene sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the cyclopentylamine, which undergoes a reaction with formaldehyde to introduce the aminomethyl group. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The aminomethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Major Products Formed
Reduction: Formation of N-[2-(Aminomethyl)cyclopentyl]-4-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of N-[2-(Formyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide or N-[2-(Carboxyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide.
Scientific Research Applications
N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrobenzene sulfonamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The cyclopentyl ring provides structural rigidity, contributing to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Aminomethyl)cyclopentyl]-2,5-dimethyl-4-nitroaniline
- N-[2-(Aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide
Uniqueness
N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[2-(aminomethyl)cyclopentyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-8-9-2-1-3-12(9)14-20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,12,14H,1-3,8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMJJMKZNVAKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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